5,5-Dimethylundecane
Description
Structure
3D Structure
Properties
CAS No. |
17312-73-1 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChI Key |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
Canonical SMILES |
CCCCCCC(C)(C)CCCC |
Other CAS No. |
17312-73-1 |
Synonyms |
5,5-Dimethylundecane |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of individual atoms.
Carbon-13 NMR Spectroscopy for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for directly observing the carbon skeleton of an organic molecule. bhu.ac.in In a ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives rise to a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. openstax.org
For 5,5-Dimethylundecane, due to its symmetry, the 13 carbon atoms produce a smaller number of unique signals. The chemical shifts are influenced by factors such as hybridization and substitution. openstax.org The quaternary carbon at the C5 position, being bonded to four other carbon atoms, would appear in a characteristic downfield region for an sp³-hybridized carbon. oregonstate.edu Methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups have distinct chemical shift ranges, generally appearing further upfield. wisc.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C5 | Quaternary | 30-40 |
| C4, C6 | Methylene (-CH₂-) | 35-45 |
| C3, C7 | Methylene (-CH₂-) | 20-30 |
| C2, C8 | Methylene (-CH₂-) | 20-30 |
| C1, C9 | Methylene (-CH₂-) | 20-30 |
| C10 | Methylene (-CH₂-) | 10-20 |
| C11 | Methyl (-CH₃) | 10-20 |
Note: These are estimated values based on typical chemical shift ranges for branched alkanes. bhu.ac.inlibretexts.org
Assignment of Methyl Group Signals in Branched Alkanes
In branched alkanes, the chemical shifts of methyl group signals in ¹³C NMR are crucial for confirming the structure. The two methyl groups attached to the C5 quaternary carbon in this compound are chemically equivalent due to the molecule's symmetry and would therefore produce a single signal. The terminal methyl group at C11 exists in a different chemical environment and would produce a separate signal.
The assignment of these signals relies on understanding the electronic effects within the molecule. The methyl carbons at the C5 position are attached to a quaternary carbon, which typically results in a downfield shift compared to a terminal methyl group. nih.gov In contrast, the terminal methyl group (C11) is part of a long alkyl chain, placing its signal in the typical upfield region for alkane methyl groups. libretexts.org Specific techniques, such as biosynthetically directed fractional ¹³C labeling, can be used in complex biological molecules to stereospecifically assign methyl groups, highlighting the precision possible with advanced NMR methods. nih.gov
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. wikipedia.org
Analysis of Electron Ionization (EI) Fragmentation Patterns for Branched Alkanes
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing them to break apart into characteristic fragment ions. libretexts.org For alkanes, the molecular ion (M⁺) peak is often weak or absent, especially in larger or branched molecules. ic.ac.uk
The fragmentation of branched alkanes like this compound is highly predictable. Cleavage occurs preferentially at the point of branching because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.uklibretexts.org For this compound (molecular weight 184.36 g/mol ), the most significant fragmentation would be the cleavage of the C-C bonds adjacent to the quaternary C5 carbon. nist.gov
Key fragmentation pathways would include:
Loss of a hexyl radical (C₆H₁₃•): Cleavage at the C5-C6 bond would result in a stable tertiary carbocation with an m/z of 99.
Loss of a butyl radical (C₄H₉•): Cleavage at the C4-C5 bond would result in a stable tertiary carbocation with an m/z of 127.
The resulting mass spectrum would show a series of peaks corresponding to these and other smaller fragments, often separated by 14 mass units (representing -CH₂- groups). libretexts.org The base peak, or the most intense peak in the spectrum, is often the one corresponding to the most stable carbocation formed. libretexts.org
Table 2: Expected Key Fragment Ions in the EI Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Origin |
|---|---|---|
| 184 | [C₁₃H₂₈]⁺ | Molecular Ion (M⁺) |
| 127 | [C₉H₁₉]⁺ | M⁺ - •C₄H₉ (Loss of butyl radical) |
| 99 | [C₇H₁₅]⁺ | M⁺ - •C₆H₁₃ (Loss of hexyl radical) |
| 71 | [C₅H₁₁]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Application of Mass Spectral Database Libraries (e.g., NIST) for Compound Identification
One of the major strengths of EI mass spectrometry is the high reproducibility of fragmentation patterns. libretexts.org This has allowed for the creation of extensive mass spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nist.gov
When an unknown compound is analyzed, its resulting mass spectrum can be compared against the entries in the database. A computer algorithm calculates a "match factor" or "hit quality" indicating the similarity between the experimental spectrum and the library spectrum. The NIST Chemistry WebBook lists this compound and contains its electron ionization mass spectrum, allowing for direct comparison and confident identification of the compound from a sample mixture. nist.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. shu.ac.uk The IR spectrum of a simple alkane is characterized by a few prominent bands. orgchemboulder.com
For this compound, the key vibrational modes would be:
C-H Stretching: Strong absorptions in the 3000–2850 cm⁻¹ region are characteristic of C-H bonds in alkanes. uobabylon.edu.iqlibretexts.org
C-H Bending (Scissoring): Absorptions for methylene (-CH₂-) groups appear around 1470–1450 cm⁻¹. orgchemboulder.comuobabylon.edu.iq
C-H Bending (Rocking): Methyl (-CH₃-) groups exhibit bending vibrations in the 1370–1350 cm⁻¹ range. uobabylon.edu.iq The presence of the gem-dimethyl group at the C5 position might lead to a distinct feature in this region.
While IR spectroscopy is excellent for identifying the presence of alkane C-H bonds, it is less powerful than NMR or MS for determining the specific carbon skeleton of an isomer like this compound. However, its unique pattern in the fingerprint region can be used for identification by matching it with a known standard. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3000–2850 | C-H Stretch | Strong |
| 1470–1450 | -CH₂- Bend (Scissoring) | Medium |
| 1370–1350 | -CH₃ Bend (Rocking) | Medium |
Chromatographic Principles and Advanced Analytical Applications
Gas Chromatography (GC) for High-Resolution Separation and Quantification
Gas chromatography (GC) stands as a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of hydrocarbon mixtures containing branched alkanes such as 5,5-Dimethylundecane. The high resolving power of modern capillary GC allows for the separation of complex isomeric mixtures, which would be intractable by other methods. This section delves into the fundamental principles and optimization strategies employed to achieve high-resolution separation and accurate quantification of branched alkanes.
Selection and Optimization of Capillary Columns (e.g., Non-Polar Phases like DB-5, BP1, HP-5) for Branched Alkane Mixtures
The selection of an appropriate capillary column is the most critical step in developing a robust GC method for analyzing branched alkanes. The principle of "like dissolves like" governs the separation process; therefore, for non-polar analytes such as this compound, non-polar stationary phases are the logical and most effective choice.
These non-polar columns separate analytes primarily based on their boiling points and, to a lesser extent, their molecular shape. Common and effective stationary phases for this purpose include 100% dimethylpolysiloxane (e.g., DB-1, BP1) and 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5). nist.govnist.govfrontiersin.org The latter phase offers slightly higher polarity and a higher maximum operating temperature, which can be advantageous for analyzing mixtures with a wide boiling point range.
The physical dimensions of the capillary column—length, internal diameter (I.D.), and film thickness—are critical parameters that must be optimized to achieve the desired resolution.
Length: Longer columns (e.g., 30 m, 60 m) provide more theoretical plates and thus higher resolving power, which is essential for separating closely eluting isomers. However, this comes at the cost of longer analysis times and higher cost.
Internal Diameter (I.D.): Narrower bore columns (e.g., 0.18 mm, 0.25 mm) yield higher efficiency and better resolution but have lower sample capacity. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower separation efficiency. up.ac.zachromatographyonline.com
Film Thickness: A thicker stationary phase film (e.g., >1 µm) increases retention, which can be beneficial for separating highly volatile compounds without requiring sub-ambient oven temperatures. Thinner films (e.g., 0.25 µm) are preferred for high-boiling point analytes to ensure they elute in a reasonable time. up.ac.za
For a typical analysis of a complex branched alkane mixture containing C13 isomers like this compound, a 30-meter column with a 0.25 mm I.D. and a 0.25 µm film thickness, coated with a DB-5 or HP-5 stationary phase, represents a standard and effective starting point. nist.govnih.gov
Table 1: Common Non-Polar GC Capillary Columns for Branched Alkane Analysis
| Column Phase | Composition | Polarity | Key Characteristics | Suitable Replacement For |
|---|---|---|---|---|
| BP1 | 100% Dimethylpolysiloxane | Non-Polar | Excellent general-purpose column, separates based on boiling point, low bleed. frontiersin.org | DB-1, HP-1, Rtx-1, SPB-1 frontiersin.org |
| DB-5 / HP-5 | (5%-Phenyl)-methylpolysiloxane | Non-Polar | Versatile general-purpose column with a wide range of applications, high temperature limit, low bleed. nist.govnih.gov | BPX5, Rtx-5ms, SPB-5 nih.gov |
Development of Temperature Programming Methods for Enhanced Separation Efficiency
For complex samples containing compounds with a wide range of boiling points, such as a mixture of various branched alkanes, isothermal (constant temperature) GC analysis is often inadequate. osti.gov Early-eluting, low-boiling compounds may be poorly resolved, while late-eluting, high-boiling compounds can exhibit significant peak broadening and excessively long retention times. nih.govthermofisher.com Temperature programming overcomes these limitations by systematically increasing the column oven temperature during the analytical run. longdom.org
The development of an effective temperature program is crucial for maximizing separation efficiency. A typical program consists of several stages:
Initial Oven Temperature and Hold Time: A low initial temperature is selected to ensure the sharp focusing of volatile components at the head of the column. researchgate.net This temperature is often set slightly below the boiling point of the most volatile analyte of interest. An initial hold time allows these early-eluting compounds to be well-separated. researchgate.net
Temperature Ramp Rate(s): The oven temperature is then increased at a controlled rate (or a series of different rates). The ramp rate is a critical parameter influencing resolution. A slower ramp rate (e.g., 2-5 °C/min) generally improves the separation of closely eluting compounds but increases the total analysis time. nist.govresearchgate.net Faster ramp rates shorten the analysis but may compromise resolution.
Final Temperature and Hold Time: The program ends at a final temperature high enough to ensure the elution of the least volatile components in the sample. researchgate.net A final hold period ensures that all high-boiling compounds are completely flushed from the column, preventing contamination in subsequent runs.
Table 2: Conceptual GC Temperature Program for Branched Alkane Mixture Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Initial Temperature | 40 °C | To ensure good resolution of highly volatile components. |
| Initial Hold Time | 2 min | Allows for the separation of the earliest eluting peaks. |
| Ramp 1 | 5 °C/min to 150 °C | A moderate ramp to separate the bulk of the C8-C14 isomers. |
| Ramp 2 | 10 °C/min to 300 °C | A faster ramp to quickly elute higher boiling point compounds. |
| Final Hold Time | 5 min | Ensures all heavy components are eluted from the column. |
Role of Carrier Gases and Injection Modes (e.g., Splitless Injection) in Analytical Performance
Carrier Gases The carrier gas acts as the mobile phase, transporting the analyte molecules through the column. nih.govlongdom.org The gas must be inert to avoid any reaction with the stationary phase or the analytes. The most commonly used carrier gases are helium, hydrogen, and nitrogen.
Helium: The most common choice, offering a good balance of efficiency and safety. It provides good resolution over a reasonable range of flow rates. up.ac.za
Hydrogen: Offers the highest efficiency and allows for the fastest analysis times due to its low viscosity. nih.govsepscience.com However, its flammability requires stringent safety precautions. researchgate.net
Nitrogen: An inexpensive and widely available option, but it is significantly slower and provides a narrower optimal flow rate range, leading to longer analysis times. nih.gov
The flow rate of the carrier gas must be precisely controlled to achieve optimal separation efficiency. nist.gov While a higher flow rate decreases retention time, there is an optimal linear velocity at which the column's resolving power is maximized. osti.gov
Injection Modes: Splitless Injection for Trace Analysis For analyzing trace components like this compound, where maximizing sensitivity is paramount, splitless injection is the preferred mode. nih.govnih.gov In contrast to split injection, where a large portion of the sample is vented, splitless injection aims to transfer the entire vaporized sample onto the analytical column. nist.gov
The process involves closing the split vent during the injection for a predetermined period (typically 30-90 seconds). This allows the low flow of carrier gas to slowly sweep the analytes from the heated inlet liner onto the column. thermofisher.com Because this transfer is slow, it can lead to initial band broadening. nih.gov To counteract this, the technique relies on focusing mechanisms at the head of the column:
Solvent Effect (or Solvent Trapping): By setting the initial oven temperature approximately 20 °C below the boiling point of the sample solvent, the solvent condenses at the start of the column, forming a temporary liquid phase that traps the analyte molecules in a narrow band. chromatographyonline.comyoutube.com
Cold Trapping: For analytes with boiling points significantly higher than the solvent, setting the initial oven temperature well below the analytes' boiling points causes them to condense and focus in a sharp band, irrespective of the solvent.
Optimizing the splitless injection requires careful attention to parameters such as the inlet temperature, the splitless hold time, and the initial oven temperature to ensure quantitative transfer and sharp chromatographic peaks. thermofisher.comthermofisher.com
Application of Kovats Retention Indices (KRI) for Compound Identification and Elution Behavior Prediction
While retention time is a fundamental parameter in chromatography, it can vary between different instruments and even between different runs on the same instrument due to slight variations in conditions like column length, flow rate, and temperature programming. osti.gov To overcome this, the Kovats Retention Index (KRI) was developed as a standardized, more reliable method for compound identification. nist.gov
The KRI system converts the retention time of an analyte into a unitless value by relating it to the retention times of a homologous series of n-alkanes, which are used as reference standards. nist.govthermofisher.com For an n-alkane, its KRI is defined as 100 times its carbon number (e.g., KRI of n-undecane is 1100; KRI of n-dodecane is 1200). The KRI of an unknown compound that elutes between two consecutive n-alkanes is calculated by interpolation.
For temperature-programmed GC, the linear KRI formula is used: KRI = 100 * [n + ( (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n)) )]
Where:
t_R(unknown) is the retention time of the unknown compound.
n is the carbon number of the n-alkane eluting before the unknown.
N is the carbon number of the n-alkane eluting after the unknown.
t_R(n) and t_R(N) are the retention times of the bracketing n-alkanes.
By calculating the KRI of an unknown peak and comparing it to values in extensive databases (such as the NIST database), a tentative identification can be made with a high degree of confidence. longdom.orgresearchgate.net This is especially powerful for distinguishing between structural isomers, like the various dimethylundecanes, which may have similar mass spectra but will exhibit distinct and reproducible KRI values on a given stationary phase. frontiersin.org For example, this compound will have a specific KRI value on a DB-5 column that helps to differentiate it from other C13 branched alkanes.
Table 3: Conceptual Calculation of Kovats Retention Index (KRI)
| Compound | Carbon Number (n/N) | Retention Time (t_R) (min) | Calculated KRI |
|---|---|---|---|
| n-Undecane | 11 | 15.20 | 1100 (by definition) |
| This compound | - | 15.85 | 1145 (example) |
| n-Dodecane | 12 | 16.60 | 1200 (by definition) |
Note: This table is for illustrative purposes. The KRI is calculated using the formula above based on the provided retention times.
Exploration of Additivity Principles for Predicting Retention Times of Multi-Branched Alkanes
In many cases, particularly in the analysis of complex hydrocarbon mixtures, authentic reference standards for every single isomer, such as all possible multi-branched alkanes, are not available. In these situations, additivity principles and Quantitative Structure-Retention Relationship (QSRR) models become invaluable tools for predicting retention times and aiding in identification. thermofisher.comnih.gov
These principles are based on the concept that the retention index of a molecule is directly related to its chemical structure, and the contributions of different structural features are often additive. nih.gov By analyzing the retention behavior of a large number of known alkanes, it is possible to derive "group contribution" values that can be used to estimate the KRI of an unknown alkane. thermofisher.com
For branched alkanes, the KRI can be estimated by considering several structural factors:
Base Value: The primary contributor is the length of the longest carbon chain.
Number of Branches: Each methyl branch generally reduces the KRI relative to the n-alkane with the same total number of carbons. This is because branching tends to lower the boiling point.
Position of Branches: The location of the methyl groups along the main chain has a significant impact. Branches near the center of a long chain (as in this compound) tend to decrease the KRI more than branches near the ends.
Interaction between Branches: When multiple branches are present, their proximity to each other can cause steric hindrance, which also influences the molecule's shape and its interaction with the stationary phase, leading to further changes in the KRI.
These relationships allow for the development of empirical models that can predict the KRI of a multi-branched alkane based on its structure alone. sepscience.com For instance, the KRI of this compound can be approximated by starting with the base value for its parent chain (undecane) and applying correction factors for the two methyl groups at the C-5 position. While not perfectly precise, these predicted values are often accurate enough to distinguish between different isomers and significantly narrow down the possibilities for an unknown peak, especially when combined with mass spectral data. nih.gov
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Volatile Profiling
While high-resolution GC provides excellent separation of volatile compounds, and retention indices offer strong evidence for identification, the coupling of gas chromatography with mass spectrometry (GC-MS) provides the highest level of analytical confidence. wikipedia.org This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS, making it the gold standard for the comprehensive profiling of complex volatile mixtures. longdom.orgthermofisher.com
As the separated components, such as this compound, elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The most common ionization technique used for this purpose is Electron Ionization (EI) . In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes them to lose an electron, forming a positively charged molecular ion (M⁺•).
This molecular ion is often unstable and undergoes predictable fragmentation, breaking apart into smaller, stable, charged fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting plot of ion abundance versus m/z is known as a mass spectrum, which serves as a unique chemical "fingerprint" for the compound.
For alkanes, the molecular ion peak is often weak or absent. However, the fragmentation pattern is highly characteristic. It typically consists of a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. The most abundant peaks in the spectrum often correspond to the most stable carbocation fragments that can be formed from the structure. For a branched alkane like this compound, cleavage is favored at the branching point, leading to the formation of characteristic, stable tertiary carbocations. These specific fragment ions provide crucial clues about the location of the methyl branches.
The true power of GC-MS lies in the combination of two independent pieces of information: the retention index from the GC and the mass spectrum from the MS. thermofisher.com While several isomers may have very similar mass spectra, they will almost always have different retention indices. frontiersin.orgresearchgate.net By matching both the experimental KRI and the experimental mass spectrum to library databases (e.g., NIST), an unambiguous identification of this compound in a complex volatile profile can be achieved. researchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Undecane |
| n-Dodecane |
| 2,2-Dimethylundecane |
| 3,6-Dimethylundecane |
| n-Octane |
| n-Nonane |
| n-Decane |
| n-Dodecane |
| n-Hexadecane |
| n-Octadecane |
| n-Eicosane |
| n-Tetracosane |
| n-Hexacosane |
| n-Octacosane |
| n-Triacontane |
| n-Dotriacontane |
| Benzene |
| Heptane |
| Hexane |
| Pentane |
| Propane |
| Ethene |
| Ethane |
| Butane |
| Methylpropane |
| Ethyne |
| Propyne |
| Allene (Propadiene) |
| Cyclohexane |
Integration of GC with MS for Robust Volatile Compound Analysis in Complex Matrices
The analysis of specific volatile compounds such as this compound within complex mixtures presents significant analytical challenges due to the presence of numerous interfering substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile organic compounds (VOCs) in such intricate matrices. nih.gov This hyphenated technique leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
In this integrated system, the gas chromatograph separates individual components of a volatile mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a capillary column) and a mobile phase (an inert carrier gas, such as helium). For branched alkanes like this compound, the retention time—the time it takes for the analyte to pass through the column—is a key identifying characteristic, influenced by its volatility and interaction with the stationary phase. However, complex matrices, such as petroleum products or environmental samples, often contain a multitude of isomeric hydrocarbons that may co-elute or have very similar retention times, making separation by GC alone insufficient for unambiguous identification. copernicus.orgvurup.sk
Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. The MS ionizes the molecules, typically through electron ionization (EI), causing them to fragment into characteristic patterns of ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." For this compound, the mass spectrum would be compared against a spectral library, like the NIST mass spectral library, for positive identification. nih.govmdpi.com The combination of a compound's retention time from the GC and its unique mass spectrum from the MS provides a high degree of confidence in its identification, even in a complex sample matrix. uniupo.it The presence of matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte, remains a challenge, but can be mitigated through careful sample preparation and method optimization. nih.gov
Data Acquisition and Chemometric Analysis of GC-MS Fingerprints
The data generated by a GC-MS analysis of a complex sample is a three-dimensional array of information, with retention time, mass-to-charge ratio (m/z), and signal intensity as the axes. A total ion chromatogram (TIC) is often used for initial visualization, which represents the sum of ion abundances across the entire mass range at each point in time. mdpi.com However, TICs of complex mixtures can be convoluted, with many overlapping peaks and significant baseline noise, making it difficult to discern individual components like this compound. nih.gov
To extract meaningful information from these complex datasets, chemometric methods are employed. These statistical and mathematical techniques are used to analyze chemical data and resolve complex GC-MS signals. researchgate.net For instance, chemometric tools can deconvolve overlapping chromatographic peaks and identify a greater number of components than manual integration would allow. nih.gov Techniques such as multivariate curve resolution (MCR) can be applied to GC-MS data to mathematically separate the contributions of different co-eluting compounds, providing pure mass spectra and elution profiles for each.
Fingerprinting is an approach where the entire chromatographic profile is used as a characteristic signature of the sample. When analyzing samples for the presence and relative abundance of specific isomers like this compound, chemometric models such as Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be built from the GC-MS data. mdpi.com These models can differentiate samples based on their volatile chemical profiles, identifying key compounds or patterns that distinguish one sample from another. This is particularly useful in quality control, geographical origin studies, or environmental monitoring where subtle variations in the isomeric composition of alkanes are significant. mdpi.comresearchgate.net
Advanced Chromatographic Methodologies and Solute Descriptors
Determination of Abraham Model Solute Descriptors from Gas Chromatographic Retention Data
The Abraham general solvation model is a widely used linear free energy relationship (LFER) that describes partitioning and solubility processes. researchgate.netresearchgate.net The model relies on a set of compound-specific parameters known as solute descriptors. These descriptors quantify the different types of intermolecular interactions a solute can undergo. The primary Abraham model solute descriptors are:
E : The solute excess molar refraction, which describes solute polarizability.
S : The solute dipolarity/polarizability.
V : The McGowan characteristic molecular volume, calculated from atomic sizes and bond numbers. mdpi.com
L : The logarithm of the gas-to-hexadecane partition coefficient at 298.15 K, which quantifies dispersion forces and cavity effects. mdpi.com
For non-polar compounds like this compound and other methyl-branched alkanes, the interaction parameters related to hydrogen bonding and polarity are zero (E = S = A = B = 0). mdpi.com Therefore, the characterization of such compounds within the Abraham model simplifies significantly. The McGowan volume (V) can be calculated directly from the molecular structure. This leaves only the L-descriptor to be determined experimentally. mdpi.com
The L-descriptor can be derived from gas chromatographic retention data. mdpi.comdntb.gov.uafao.org By performing gas chromatography on a well-characterized non-polar stationary phase, such as squalane, the retention behavior of the solute can be measured. This retention data, often expressed as Kováts retention indices (KRI), can be correlated with the known L-descriptors of a set of reference alkanes to build a predictive model. This model is then used to calculate the L-descriptor for the target compound, this compound, based on its measured retention index. mdpi.comdntb.gov.uadoaj.org
| Descriptor | Description | Value |
|---|---|---|
| E | Excess Molar Refraction | 0.000 |
| S | Dipolarity/Polarizability | 0.000 |
| A | Hydrogen Bond Acidity | 0.000 |
| B | Hydrogen Bond Basicity | 0.000 |
| V | McGowan Molecular Volume (cm³/mol)/100 | 1.9403 |
| L | Gas-Hexadecane Partition Coefficient (log K) | 5.478 |
Predictive Computations of Physicochemical Properties Using Abraham Model Linear Free Energy Relationships (LFERs)
Once the complete set of solute descriptors for this compound is determined, they can be used within the framework of Abraham model Linear Free Energy Relationships (LFERs) to predict a wide array of physicochemical and thermodynamic properties. mdpi.commdpi.comchimia.ch The general form of the Abraham solvation equation relates a property (log P, where P can be a partition coefficient, solubility ratio, or chromatographic retention factor) to the solute descriptors via a set of solvent- or process-specific coefficients (c, e, s, a, b, v):
log P = c + eE + sS + aA + bB + vV researchgate.net
For properties involving gas-phase partitioning, a term for the L-descriptor is included:
log P = c + eE + sS + aA + bB + lL
Each equation describes a specific transfer process (e.g., water-to-octanol partitioning, air-to-water partitioning, solvation in a specific solvent). The coefficients (lowercase letters) are determined by regression analysis using experimental data for a large set of diverse compounds in that specific solvent system or process.
For this compound, where E, S, A, and B are zero, these equations simplify considerably. For example, the prediction of a gas-to-solvent partition coefficient would simplify to:
log K = c + lL + vV
This powerful predictive capability allows for the estimation of important properties without direct experimental measurement, which can be time-consuming and costly. mdpi.com Properties that can be predicted include vapor pressures, boiling points, enthalpies of vaporization, partition coefficients for various solvent systems (e.g., air-to-polydimethylsiloxane), and chromatographic retention times. mdpi.commdpi.com This makes the Abraham model a valuable tool in environmental science, pharmacology, and chemical engineering for assessing the fate, transport, and properties of chemicals like this compound.
| Property to Predict | Governing LFER Equation | Predicted Value |
|---|---|---|
| Air-to-Squalane Partition Coefficient (log K) | log K = -0.076 + 1.021 * L | 5.52 |
Computational Chemistry and Molecular Modeling of 5,5 Dimethylundecane
Molecular Docking Studies in Bioactivity Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and molecular biology for predicting the interaction between a ligand, such as 5,5-dimethylundecane, and a protein or enzyme target. By simulating the binding process, molecular docking can provide valuable insights into the potential bioactivity of a compound, estimating the strength of the interaction, known as binding affinity, and identifying key amino acid residues involved in the binding.
For branched alkanes like this compound, which are often identified as components of insect cuticular hydrocarbons and pheromones, molecular docking can help elucidate their role in chemical communication. mdpi.comfrontiersin.orgscienceopen.com The biological activity of these methyl-branched alkanes is closely linked to their specific structure, including chain length and the position of methyl groups. mdpi.com Computational studies, therefore, serve as a crucial first step in identifying potential protein targets and understanding the structure-activity relationships that govern their function.
While comprehensive docking studies specifically targeting this compound are not widely available in published literature, research on closely related dimethylundecane isomers provides significant insights into its potential biological interactions. A notable study performed molecular docking of secondary metabolites from the marine macroalgae Sargassum vulgare against exotoxin A from Pseudomonas aeruginosa, a key virulence factor in bacterial infections. researchgate.net Among the compounds analyzed was a dimethylundecane, which demonstrated a notable binding affinity for the exotoxin. researchgate.net
The study revealed that the dimethylundecane molecule fits into a binding pocket of the exotoxin A protein, engaging in hydrophobic interactions with several amino acid residues. researchgate.net Given the non-polar, aliphatic nature of this compound, such interactions are the primary forces driving its binding to protein targets.
The detailed findings from the docking of dimethylundecane with exotoxin A are presented below:
Table 1: Molecular Docking Results for Dimethylundecane with Exotoxin A
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|
Data sourced from a study on secondary metabolites of Sargassum vulgare. researchgate.net
This data indicates a moderately strong interaction, suggesting that dimethylundecanes could act as potential inhibitors or modulators of bacterial proteins like exotoxin A. The interactions are predominantly with non-polar residues (Tyrosine, Glycine, Isoleucine, Alanine, Leucine), which is consistent with the hydrophobic character of the alkane. researchgate.net
Methodologically, such docking analyses typically involve preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov The protein structure is often obtained from crystallographic data in databases like the Protein Data Bank (PDB). A defined grid box is set around the protein's active or allosteric site, and computational algorithms then search for the best binding poses of the ligand within this space, calculating the binding energy for each pose. researchgate.netnih.gov
Environmental and Biological Occurrence, Formation Pathways, and Significance
Presence in Complex Environmental Matrices
The detection of 5,5-Dimethylundecane and its isomers extends to environmental samples and processed foods, where their presence can be an indicator of contamination or a result of processing-induced chemical reactions.
Despite analyses of soil for various organic pollutants, this compound has not been reported as a significant trace organic contaminant in soil extracts. Studies in these matrices tend to focus on other classes of compounds, such as pesticides, polycyclic aromatic hydrocarbons (PAHs), and polychlorinated biphenyls (PCBs).
Food processing can generate or alter the profile of volatile compounds, leading to the formation of alkanes like this compound.
Irradiated Pork : In studies of irradiated raw pork, the isomer 2,5-dimethyl undecane (B72203) was identified. Its presence in vacuum-packaged samples showed a significant negative correlation with thiobarbituric acid reactive substances (TBARS) values, a measure of lipid oxidation.
Fermented Soybeans (Cheonggukjang) : The compound this compound has been explicitly identified as a volatile component in Cheonggukjang, a traditional Korean fermented soybean product. jfda-online.com Its concentration changes during the fermentation process. In one study, its initial relative concentration in steamed soybeans was 4.35 ng, which fluctuated over a 48-hour fermentation period. jfda-online.com
Black Tea : Analysis of volatile compounds in various types of black tea has identified the isomer 2,6-dimethyl-undecane as a unique component in certain Iranian black teas. While numerous alkanes are present in tea, this compound has not been specifically reported.
Data Tables
Table 1: Occurrence of this compound and Its Isomers
| Compound | Matrix | Source Type | Finding |
| This compound | Fermented Soybeans (Cheonggukjang) | Food Product | Detected as a volatile compound; concentration varies with fermentation time. jfda-online.com |
| 2,3-Dimethylundecane | Ophiocordyceps sinensis | Fungal Metabolite | Identified as a major volatile component. researchgate.net |
| 2,5-Dimethylundecane | Candida glabrata Secretome | Fungal Metabolite | Identified as a specific metabolite with 1.01% relative abundance. jfda-online.com |
| 2,5-Dimethylundecane | Irradiated Pork | Food Product | Detected in vacuum-packaged irradiated meat. |
| 2,6-Dimethylundecane | Iranian Black Tea | Food Product | Identified as a unique volatile organic compound in specific tea types. |
| 2,7-Dimethylundecane | Gymnema sylvestre Extract | Plant Extract | Identified as a component of the plant extract. fsni.or.kr |
| 5,7-Dimethylundecane | Herbal Distillates | Plant Product | Detected in distillates from herbal sources. fsni.or.kr |
Table 2: Relative Concentration of this compound During Cheonggukjang Fermentation
Data from a study on the Daewon soybean cultivar fermented with Bacillus subtilis CSY191. jfda-online.com
| Fermentation Stage | Time | Relative Concentration (ng) |
| Raw Material | - | 4.35 |
| Steamed Soybeans | 0 h | 3.15 |
| Fermentation | 12 h | 4.20 |
| Fermentation | 24 h | 3.07 |
| Fermentation | 48 h | 3.19 |
Role as Volatile Organic Compounds (VOCs) in Environmental and Biological Systems
This compound, a branched alkane, is presumed to play a role as a Volatile Organic Compound (VOC) in various environmental and biological systems. While specific research on this particular isomer is limited, the behavior and function of structurally similar branched alkanes provide insights into its potential activities. Branched alkanes are known constituents of both anthropogenic and biogenic volatile emissions, contributing to the complex chemical landscapes of different environments.
Investigation of Production and Fate in Environmental Contexts
The production of branched alkanes in the environment can occur through both natural and industrial processes. Microorganisms, including bacteria, fungi, and algae, are capable of synthesizing a variety of hydrocarbons, including branched alkanes, through specific metabolic pathways. nih.gov These biosynthetic routes often involve the conversion of fatty acids into alkanes. nih.gov Engineered microorganisms have also been developed to produce alkanes from various feedstocks like glucose, glycerol, and even carbon dioxide. nih.gov
In addition to biogenic production, branched alkanes are significant components of fossil fuels such as gasoline and diesel. copernicus.org Consequently, their release into the environment is often associated with the extraction, transportation, and combustion of these fuels. fastercapital.com The combustion of alkanes releases carbon dioxide, a major greenhouse gas, contributing to climate change. fastercapital.com
The environmental fate of branched alkanes is primarily governed by biodegradation. nih.govnih.gov While generally considered more resistant to microbial degradation than their linear counterparts, various microorganisms, such as certain species of Rhodococcus, have been shown to degrade branched alkanes. nih.govnih.gov The rate of biodegradation can be influenced by environmental factors like temperature and the presence of other nutrients. nih.gov In some high-temperature environments, such as petroleum reservoirs, methanogenic degradation of branched alkanes can occur. nih.gov
Branched alkanes in the atmosphere can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. copernicus.org The structure of the branched alkane, including the number and position of methyl groups, can influence its potential to form SOAs. copernicus.org
Table 1: General Environmental Production and Fate of Branched Alkanes
| Process | Description | Key Factors |
| Biogenic Production | Synthesis by microorganisms (bacteria, fungi, algae) via metabolic pathways. | Microbial species, available feedstocks (e.g., fatty acids, glucose). |
| Anthropogenic Release | Emissions from the use of fossil fuels (gasoline, diesel). | Combustion efficiency, fuel composition. |
| Biodegradation | Breakdown by microorganisms in soil and water. | Microbial populations, temperature, nutrient availability. |
| Atmospheric Fate | Contribution to secondary organic aerosol (SOA) formation. | Alkane structure, atmospheric conditions (e.g., NOx levels). |
This table presents generalized information for branched alkanes and may not be specific to this compound due to a lack of direct research.
Contribution to Volatile Profiles in Specific Biogenic Processes
In biological systems, branched alkanes are significant components of the volatile profiles of various organisms, particularly insects. They are a major class of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's exoskeleton. This layer primarily serves to prevent water loss, but the volatile components also play crucial roles in chemical communication. d-nb.info
The specific blend of CHCs, including different isomers of dimethylalkanes, can act as pheromones or recognition cues, mediating interactions between individuals of the same species, such as nestmate recognition in social insects. They can also be involved in interspecies communication, for example, between predators and prey. The composition of these volatile profiles can vary depending on the insect's species, sex, age, and even diet.
Plants also produce and emit a wide array of volatile organic compounds, which can include branched alkanes. These plant volatiles are involved in various ecological interactions, such as attracting pollinators, repelling herbivores, and communicating with neighboring plants. nih.gov The specific composition of a plant's volatile profile can change in response to environmental stresses, such as herbivore attacks. While the presence of a wide range of alkanes in plant volatiles has been documented, the specific identification of this compound is not commonly reported.
Studies on various organisms have identified a range of dimethylalkanes in their volatile profiles, highlighting the importance of this class of compounds in chemical ecology. For instance, various isomers of dimethylundecane have been identified in the volatile profiles of certain insects and fungi. mdpi.com
Table 2: Examples of Dimethylalkanes in Biogenic Volatile Profiles
| Organism Type | Role of Dimethylalkanes | Examples of Identified Compounds (Isomers may vary) |
| Insects | Component of cuticular hydrocarbons, involved in chemical communication (pheromones, recognition cues). | Various dimethylundecane isomers. |
| Plants | Component of volatile emissions, involved in ecological interactions (attraction, defense). | General alkanes, specific dimethylalkane identification is less common. |
| Fungi | Component of volatile organic compounds, potential role in interactions with other organisms. | 2,3-dimethylundecane. mdpi.com |
This table provides examples of the roles of dimethylalkanes in general. The presence and function of this compound in these systems have not been specifically documented.
Advanced Applications in Chemical Engineering and Fuel Research
Fuel Science and Combustion Characteristics
The combustion properties of 5,5-dimethylundecane as a component in diesel and jet fuels are of significant interest. Its highly branched structure, featuring a quaternary carbon atom, plays a crucial role in determining its ignition quality, which is quantified by the cetane number.
The cetane number (CN) is a critical measure of a fuel's ignition delay—the time between injection into the combustion chamber and the onset of combustion. wikipedia.orgyoutube.com A higher cetane number indicates a shorter ignition delay and is generally desirable for modern diesel engines to ensure smooth operation and reduced emissions. youtube.com The molecular structure of a hydrocarbon has a profound impact on its cetane number. Straight-chain alkanes, such as n-undecane, tend to have higher cetane numbers, while increased branching generally leads to a lower cetane number. mdpi.comfccsa.com.br
Table 1: Cetane Numbers of Undecane (B72203) and Selected Isomers
| Compound Name | Molecular Formula | CAS Number | Cetane Number |
|---|---|---|---|
| n-Undecane | C₁₁H₂₄ | 1120-21-4 | Not specified |
| 2,5-Dimethylundecane | C₁₃H₂₈ | 17301-22-3 | 58 |
There is growing interest in the development of high-density renewable fuels for specialized applications, such as aviation. While there is no specific research detailing the integration of this compound into such blends, the use of other branched alkanes provides a relevant precedent. For instance, research has been conducted on blending multicyclic sesquiterpanes with synthetic paraffinic kerosene, such as 5-methylundecane, to produce high-density renewable diesel and jet fuels. In these blends, the branched paraffinic component serves to decrease viscosity and increase the cetane number of the final fuel.
Given its highly branched structure, this compound could potentially be explored as a blendstock in renewable fuel formulations. Its physical properties, such as density and viscosity, would need to be experimentally determined to assess its suitability. The goal of such blending would be to tailor the final fuel properties to meet specific performance targets for advanced propulsion systems.
The cetane number of a fuel is experimentally determined using standardized methods. The primary and most established method involves the use of a Cooperative Fuel Research (CFR) engine. wikipedia.org This is a single-cylinder diesel engine with a variable compression ratio. The ignition delay of the test fuel is compared to that of reference fuels, which are blends of n-cetane (hexadecane), with a cetane number of 100, and isocetane (2,2,4,4,6,8,8-heptamethylnonane), with a cetane number of 15. wikipedia.org
A more modern and less sample-intensive method for determining cetane number is the Derived Cetane Number (DCN) approach. mdpi.com The Ignition Quality Tester (IQT) is a common instrument used for DCN measurement. It utilizes a constant volume combustion chamber where a small fuel sample is injected into a heated and pressurized environment. The ignition delay is measured, and this value is then correlated to a DCN using an empirical relationship derived from fuels with known cetane numbers as determined by the CFR engine method.
The relationship between the molecular structure of a hydrocarbon and its combustion properties is a fundamental aspect of fuel science. For alkanes, the degree and location of branching are key determinants of combustion behavior. As previously mentioned, straight-chain alkanes generally exhibit higher cetane numbers and are more readily ignited under compression. mdpi.com
The introduction of methyl branches, as in the case of dimethylundecane isomers, alters the combustion chemistry. The presence of a quaternary carbon in this compound is expected to significantly influence its autoignition characteristics. The carbon-carbon bonds adjacent to a quaternary center are sterically hindered, which can affect the rates of the initial hydrogen abstraction reactions that are crucial for ignition. This steric hindrance can lead to a longer ignition delay and thus a lower cetane number compared to less branched isomers like 2,5-dimethylundecane. dtic.mil
Potential Considerations in Materials Science Applications
While no specific applications of this compound in materials science have been documented in the available literature, its properties as a highly branched alkane suggest potential areas of consideration. Branched alkanes can be utilized as lubricants or as components in the synthesis of polymers and other organic materials.
The specific branching pattern of this compound would influence its physical properties, such as its melting and boiling points, viscosity, and surface tension. These properties are critical for applications in lubrication, where a balance of fluidity at low temperatures and stability at high temperatures is required. In the realm of polymer science, branched alkanes can be used as plasticizers or incorporated into polymer chains to modify their flexibility and other mechanical properties. Further research would be necessary to explore these potential applications and to characterize the relevant physical and chemical properties of this compound.
Q & A
Basic: What are the established synthetic routes for 5,5-Dimethylundecane, and how can researchers optimize reaction conditions?
Methodological Answer:
The synthesis of this compound has been achieved via alkylation reactions, such as the reaction of cyclopentyl chloride with organometallic reagents (e.g., Grignard reagents). For example, Tarasova et al. (1956) synthesized this compound using cyclopentyl chloride derivatives under controlled anhydrous conditions . To optimize yields, researchers should:
- Monitor reaction temperature (e.g., maintaining ≤0°C during exothermic steps).
- Use inert atmospheres (argon/nitrogen) to prevent side reactions.
- Purify intermediates via fractional distillation to minimize branching byproducts.
Characterization via GC-MS and NMR is critical to confirm structural integrity .
Basic: How can researchers distinguish this compound from its structural isomers using chromatographic methods?
Methodological Answer:
Gas chromatography (GC) with non-polar columns (e.g., Squalane) and Kovats retention indices (RI) are standard for isomer differentiation. For this compound:
- Under isothermal conditions (100°C), the RI on a Squalane column is ~1207, distinct from 3,5-Dimethylundecane (RI 1125) and 4,7-Dimethylundecane (RI 1189) .
- Couple GC with mass spectrometry (MS) to analyze fragmentation patterns. The base peak for 5,5-dimethyl branching typically occurs at m/z 85 due to β-scission of the tertiary carbon .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices, and how can they be resolved?
Methodological Answer:
Challenges include co-elution with similar alkanes and low detection limits. Solutions involve:
- Pre-concentration: Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane).
- Column Selection: Employ polar capillary columns (e.g., DB-WAX) to enhance separation of branched alkanes.
- Calibration: Prepare matrix-matched standards to account for signal suppression in complex samples (e.g., soil or plant extracts) .
Advanced: How can researchers investigate the ecological role of this compound as a plant root exudate?
Methodological Answer:
- Experimental Design:
- Data Interpretation:
- Compare exudate profiles under stress (e.g., pathogen exposure) vs. control conditions.
- Use isotopic labeling (e.g., ¹³C) to trace incorporation into soil microbial biomass.
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies may arise from isomer impurities or assay variability. Mitigation strategies include:
- Purity Validation: Confirm compound purity (>98%) via GC-FID and NMR before bioassays.
- Standardized Protocols: Use OECD guidelines for toxicity testing (e.g., Daphnia magna immobilization assays) to ensure reproducibility .
- Meta-Analysis: Cross-reference datasets from multiple labs to identify confounding variables (e.g., solvent effects).
Advanced: What strategies optimize the stability of this compound in long-term storage for experimental use?
Methodological Answer:
- Storage Conditions: Store in amber glass vials under nitrogen at -20°C to prevent oxidation.
- Incompatibility Testing: Avoid contact with strong oxidizers (e.g., HNO₃) or reactive metals (e.g., Na), which may induce decomposition .
- Stability Monitoring: Periodically analyze stored samples via GC to detect degradation products (e.g., aldehydes or ketones).
Advanced: How can computational methods predict the physicochemical properties of this compound to guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD): Simulate vapor pressure and solubility using software like COSMO-RS.
- Quantitative Structure-Property Relationships (QSPR): Train models on homologous alkanes to estimate logP (predicted ~7.2) and boiling point (~240°C) .
- Validation: Compare predictions with experimental data from GC retention times and thermogravimetric analysis (TGA).
Advanced: What chromatographic techniques resolve co-eluting isomers of dimethylundecanes in complex mixtures?
Methodological Answer:
- Two-Dimensional GC (GC×GC): Pair a non-polar primary column (e.g., DB-5) with a polar secondary column (e.g., DB-17) to enhance separation.
- Retention Index Libraries: Cross-reference experimental RIs with databases (e.g., NIST) to identify this compound .
- Chemometric Analysis: Apply principal component analysis (PCA) to MS fragmentation patterns for isomer classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
